molecular formula C24H38BNO5 B15338883 tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate

tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate

Cat. No.: B15338883
M. Wt: 431.4 g/mol
InChI Key: FMLCLZLGXBMKQI-UHFFFAOYSA-N
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Description

tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate typically involves multiple steps:

    Formation of the dioxaborolane moiety: This can be achieved through the reaction of a phenol derivative with bis(pinacolato)diboron under catalytic conditions.

    Attachment of the phenoxy group: The phenoxy group can be introduced via a nucleophilic substitution reaction.

    Cyclohexyl ring formation: The cyclohexyl ring is often synthesized through hydrogenation of an aromatic precursor.

    Introduction of the tert-butyl carbamate group: This step involves the reaction of the cyclohexyl derivative with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the dioxaborolane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenoxy or cyclohexyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenoxy or cyclohexyl rings.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate is used as a building block in organic synthesis

Biology and Medicine

In biology and medicine, this compound could be explored for its potential as a drug candidate or a biochemical probe

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile component in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate would depend on its specific application. In the context of BNCT, the dioxaborolane moiety would target cancer cells, allowing for selective neutron capture and subsequent cell destruction. In catalytic applications, the compound might act as a ligand, facilitating various chemical transformations through coordination with metal centers.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1r,4r)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)cyclohexyl)carbamate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a boron-containing moiety with a cyclohexyl ring and a tert-butyl carbamate group. This structure imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C24H38BNO5

Molecular Weight

431.4 g/mol

IUPAC Name

tert-butyl N-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]cyclohexyl]carbamate

InChI

InChI=1S/C24H38BNO5/c1-22(2,3)29-21(27)26-19-12-8-17(9-13-19)16-28-20-14-10-18(11-15-20)25-30-23(4,5)24(6,7)31-25/h10-11,14-15,17,19H,8-9,12-13,16H2,1-7H3,(H,26,27)

InChI Key

FMLCLZLGXBMKQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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